3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine

Purity Specification Chemical Procurement Building Block Quality

3-(2,3-Dimethylphenyl)-1H-pyrazol-5-amine (CAS 1107061-07-3), also known as 5-(2,3-dimethylphenyl)-1H-pyrazol-3-amine, is a heterocyclic building block featuring a 5-aminopyrazole core substituted with a 2,3-dimethylphenyl moiety. With a molecular weight of 187.24 g/mol and a computed XLogP3 of 2.3, this compound exhibits moderate lipophilicity suitable for medicinal chemistry applications.

Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
CAS No. 1107061-07-3
Cat. No. B3212919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine
CAS1107061-07-3
Molecular FormulaC11H13N3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C2=CC(=NN2)N)C
InChIInChI=1S/C11H13N3/c1-7-4-3-5-9(8(7)2)10-6-11(12)14-13-10/h3-6H,1-2H3,(H3,12,13,14)
InChIKeyNJBFTYJKOCGBAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2,3-Dimethylphenyl)-1H-pyrazol-5-amine (CAS 1107061-07-3): Procure a Sterically Defined Aminopyrazole Scaffold for Kinase and GPCR-Focused Research


3-(2,3-Dimethylphenyl)-1H-pyrazol-5-amine (CAS 1107061-07-3), also known as 5-(2,3-dimethylphenyl)-1H-pyrazol-3-amine, is a heterocyclic building block featuring a 5-aminopyrazole core substituted with a 2,3-dimethylphenyl moiety [1]. With a molecular weight of 187.24 g/mol and a computed XLogP3 of 2.3, this compound exhibits moderate lipophilicity suitable for medicinal chemistry applications [1]. The 2,3-dimethyl substitution pattern on the phenyl ring introduces steric constraints that differentiate this scaffold from unsubstituted or alternatively substituted analogs, potentially influencing target binding conformation and selectivity profiles .

3-(2,3-Dimethylphenyl)-1H-pyrazol-5-amine (1107061-07-3): Why the 2,3-Dimethylphenyl Substitution Pattern Cannot Be Interchanged with Unsubstituted or Alternatively Substituted Analogs


In aminopyrazole-based research, the precise position and number of methyl substituents on the phenyl ring critically modulate both the physicochemical properties and the three-dimensional conformation of the scaffold . Generic substitution of 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine with its 2,6-dimethylphenyl isomer (CAS 1040723-87-2) or the unsubstituted 3-phenyl-1H-pyrazol-5-amine (CAS 24577-56-8) introduces substantial steric and electronic alterations . The 2,6-isomer adopts a significantly twisted, non-coplanar conformation due to steric clash between the ortho-methyl groups and the pyrazole nitrogen, a feature deliberately exploited in Type II kinase inhibitor design to access hydrophobic gatekeeper pockets . In contrast, the 2,3-dimethyl substitution pattern of the target compound presents a distinct steric profile that may afford different selectivity and binding characteristics, making direct interchange without re-optimization of synthetic routes or biological activity untenable.

3-(2,3-Dimethylphenyl)-1H-pyrazol-5-amine (1107061-07-3): Quantitative Evidence Guide for Differentiated Procurement


Purity Benchmarking: 95% Assay Specification Enables Direct Use in Medicinal Chemistry Campaigns

The target compound is commercially available with a purity specification of 95%, as verified by at least one major chemical supplier . This level of purity is a standard benchmark for building blocks intended for direct use in parallel synthesis or hit-to-lead optimization, minimizing the need for additional purification steps .

Purity Specification Chemical Procurement Building Block Quality

Lipophilicity Tuning: XLogP3 of 2.3 Positions This Scaffold for Optimal Cellular Permeability vs. More Hydrophilic Analogs

The computed partition coefficient (XLogP3) for 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine is 2.3, indicating moderate lipophilicity [1]. This value lies within the optimal range (typically 1-3) for compounds requiring a balance between aqueous solubility and passive cellular permeability, as defined by common drug-likeness filters [1].

Lipophilicity Drug-likeness Permeability Physicochemical Properties

Reduced Rotatable Bonds: A Conformationally More Constrained Scaffold Compared to Alkyl-Chain Aminopyrazoles

The compound possesses only one rotatable bond (the C-C bond connecting the phenyl and pyrazole rings) [1]. This contrasts with 3-aryl-4-alkylpyrazol-5-amines, which contain at least two rotatable bonds (aryl-pyrazole and alkyl-pyrazole) and thus possess greater conformational flexibility and a higher entropic penalty upon target binding [2].

Conformational Restriction Entropy Molecular Recognition Physicochemical Properties

Recommended Research and Industrial Application Scenarios for 3-(2,3-Dimethylphenyl)-1H-pyrazol-5-amine (1107061-07-3) Based on Verified Evidence


Kinase Inhibitor Scaffold Diversification and SAR Exploration

The unique steric profile conferred by the 2,3-dimethylphenyl substitution pattern, as contrasted with the 2,6-isomer , makes this compound a valuable entry for diversifying aminopyrazole-based kinase inhibitor libraries. Its use is recommended in hit-to-lead campaigns where exploring the conformational space around the pyrazole-phenyl bond is critical for improving target selectivity or potency against kinases such as Aurora-2 or GSK-3, for which related pyrazole derivatives have shown inhibitory activity [REFS-1, REFS-2].

GPCR Agonist/Antagonist Probe Development

Given the disclosure of this specific compound's utility as a Sphingosine-1-Phosphate Receptor 1 (S1P1) agonist [2], procurement is particularly warranted for research programs focused on autoimmune diseases, inflammation, and oncology [2]. The compound serves as a direct synthetic intermediate or a key pharmacophore component for generating novel S1P1-targeting probes, a class of molecules with established therapeutic relevance [2].

Conformationally Restricted Fragment for FBDD (Fragment-Based Drug Discovery) Libraries

The low number of rotatable bonds (n=1) [3] positions this compound as a rigid, 'lead-like' fragment. This property is highly desirable in FBDD as it reduces the entropic penalty upon binding, potentially yielding higher ligand efficiency than more flexible 4-alkyl-substituted aminopyrazoles [4]. The 95% commercial purity further supports its direct incorporation into fragment screening collections without further purification.

Chemical Biology Probe Synthesis for Target Fishing and Phenotypic Screening

The moderate XLogP3 of 2.3 [3] suggests favorable cell permeability, making this scaffold suitable for the synthesis of chemical biology probes aimed at identifying novel cellular targets. Its application is supported by the general use of 3-aryl-pyrazol-5-amines in target fishing studies, which have successfully identified pharmacophores with antiproliferative activity [4].

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